molecular formula C14H16O2S B7859687 3-iso-Propoxyphenyl-(2-thienyl)methanol

3-iso-Propoxyphenyl-(2-thienyl)methanol

Cat. No.: B7859687
M. Wt: 248.34 g/mol
InChI Key: HJPQMNOHXOGDRK-UHFFFAOYSA-N
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Description

Molecular Architecture and Key Substructures of 3-iso-Propoxyphenyl-(2-thienyl)methanol

The molecular framework of this compound is characterized by three primary substructures: a central methanol (B129727) carbon, a 2-thienyl group, and a 3-iso-propoxyphenyl group. The methanol carbon serves as a chiral center, linking the planar aromatic thiophene (B33073) ring with the substituted phenyl ring.

Table 1: Physicochemical Properties of a Structurally Related Compound, (3-Thien-2-ylphenyl)methanol

PropertyValue
Molecular FormulaC11H10OS
Molecular Weight190.26 g/mol patsnap.com
XLogP32.9 patsnap.com
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2

Significance of Thiophene and Isopropoxyphenyl Moieties in Contemporary Organic Chemistry Research

The thiophene ring is a well-established pharmacophore in medicinal chemistry. Its structural similarity to a phenyl ring allows it to act as a bioisostere, a substituent that can be interchanged without significantly altering the biological activity of the molecule. nih.gov This substitution is often employed to modulate a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). patsnap.com Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govencyclopedia.pubnih.gov

The isopropoxyphenyl group, while less ubiquitous than thiophene, plays a crucial role in modifying the lipophilicity and metabolic stability of a molecule. The isopropoxy group can influence how a drug is processed in the body. For instance, aryl methyl ethers are often susceptible to rapid metabolism, and replacing them with more robust groups like fluoroalkyls is a common strategy in drug design. nih.gov While not a direct fluoroalkyl replacement, the isopropoxy group can also alter metabolic pathways compared to a simpler methoxy (B1213986) or hydroxyl group.

Overview of Academic Research Trajectories for Aryl and Thienyl Methanol Derivatives

Research into aryl and thienyl methanol derivatives is multifaceted, spanning materials science and medicinal chemistry. In materials science, thienyl-substituted compounds are investigated for their potential in organic electronics, such as organic photovoltaic cells. rsc.orgresearchgate.net The electronic properties of the thiophene ring are advantageous for creating materials that can efficiently transport charge.

In medicinal chemistry, aryl and thienyl methanol derivatives are explored for their potential as therapeutic agents. For example, some thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. nih.gov The structural motif of an aryl group and a thiophene ring connected by a methanol linker is a common scaffold in the design of new bioactive molecules. Research has shown that such compounds can act as inhibitors of various enzymes and receptors. For example, derivatives of 8-thiabicyclo[3.2.1]octanes containing a 3-aryl group have been identified as potent inhibitors of the dopamine (B1211576) transporter. elsevierpure.com

The exploration of these derivatives often involves modifying the substitution patterns on both the aryl and thienyl rings to optimize biological activity and selectivity. The strategic placement of functional groups can significantly impact a compound's interaction with its biological target. ashp.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propan-2-yloxyphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S/c1-10(2)16-12-6-3-5-11(9-12)14(15)13-7-4-8-17-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPQMNOHXOGDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for Aryl-Thienyl Methanol (B129727) Scaffolds

The construction of the 3-iso-propoxyphenyl-(2-thienyl)methanol molecule relies on the strategic formation of the central carbinol unit and the effective coupling of the distinct aromatic and heteroaromatic moieties.

Methodologies for Constructing the Central Methanol Core

The primary and most versatile method for generating the central methanol core of aryl-thienyl methanols is through the nucleophilic addition of an organometallic reagent to a corresponding carbonyl compound. The Grignard reaction is a classic and widely employed approach. mdpi.com This involves the reaction of a thienyl organomagnesium halide with a substituted benzaldehyde (B42025) or, conversely, an aryl organomagnesium halide with a thiophenecarboxaldehyde. mdpi.comgoogle.com

For the specific synthesis of this compound, two principal Grignard pathways are feasible:

Pathway A: Reaction of 2-thienylmagnesium bromide with 3-isopropoxybenzaldehyde.

Pathway B: Reaction of 3-isopropoxyphenylmagnesium bromide with 2-thiophenecarboxaldehyde.

Both pathways are expected to yield the desired secondary alcohol upon aqueous workup. The choice between them often depends on the commercial availability and stability of the starting aldehyde and organohalide precursors.

An alternative, though less common, method for constructing the methanol core is the reduction of the corresponding diaryl ketone, (3-isopropoxyphenyl)(2-thienyl)ketone. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) in an alcoholic solvent. google.com

Strategies for Incorporating Thiophene (B33073) and Substituted Phenyl Rings

The incorporation of the thiophene and the 3-isopropoxyphenyl rings is intrinsically linked to the methods described for forming the methanol core. Organometallic approaches are central to this endeavor.

Organometallic Approaches:

Grignard Reagents: As detailed above, Grignard reagents prepared from either 2-bromothiophene (B119243) or a suitable 3-isopropoxybromobenzene are crucial for creating the key carbon-carbon bond that links the two aromatic systems via the methanol carbon. mdpi.comyoutube.com The formation of the Grignard reagent itself is a standard procedure involving the reaction of the corresponding aryl or heteroaryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mdpi.com

Organolithium Reagents: Similar to Grignard reagents, organolithium species can be used. For instance, 2-lithiothiophene, generated by the deprotonation of thiophene with a strong base like n-butyllithium, can act as a nucleophile, attacking 3-isopropoxybenzaldehyde. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions: While not directly forming the methanol core in one step, palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are instrumental in synthesizing the precursor diaryl ketones. For example, a Suzuki coupling between 2-thienylboronic acid and 3-isopropoxybenzoyl chloride, followed by reduction, presents a viable, albeit longer, route.

Novel and Green Chemistry Approaches in Synthetic Development

Recent research has focused on developing more environmentally friendly and efficient synthetic methods, including catalytic processes and stereoselective syntheses.

Exploration of Environmentally Benign Synthetic Routes

Catalytic Transfer Hydrogenation: A greener alternative to the use of stoichiometric metal hydride reducing agents for the synthesis of aryl-thienyl methanols from the corresponding ketones is catalytic transfer hydrogenation (CTH). rsc.org This method often employs a metal catalyst (e.g., Ruthenium, Iridium, or even base metals like Nickel) and a hydrogen donor, which can also serve as the solvent, such as isopropanol (B130326) or methanol. rsc.orgbohrium.comresearchgate.netresearchgate.net These reactions can be highly efficient, proceed under mild conditions, and reduce the generation of inorganic waste. For instance, diaryl ketones have been successfully reduced to their corresponding methanols using magnesium oxide as a catalyst with secondary alcohols as the hydrogen source. mdpi.com

Catalyst SystemHydrogen DonorSubstrateProductYieldReference
Ru-complexIsopropanolDiaryl KetonesDiaryl Methanolsup to 99% researchgate.net
Nickel(0)-complexEthanolDiaryl KetonesDiaryl Methanolsup to 99% rsc.org
Iridium(III)-complexMethanolAromatic KetonesAromatic AlcoholsHigh researchgate.net
Magnesium OxideSecondary AlcoholsDiaryl KetonesDiaryl MethanolsHigh mdpi.com

Solvent-Free Reactions (Mechanochemistry): Mechanochemical synthesis, typically involving ball milling, has emerged as a powerful green chemistry tool. rsc.orgresearchgate.netrsc.org This solvent-free approach can lead to higher reaction rates, different product selectivities, and a significant reduction in solvent waste. The Gewald reaction, used for synthesizing substituted 2-aminothiophenes from ketones, has been successfully adapted to solvent-free conditions using high-speed ball milling, showcasing the potential of mechanochemistry for the synthesis of thiophene-containing compounds. mdpi.comresearchgate.net The direct mechanochemical synthesis of aryl-thienyl methanols from the corresponding aldehydes and organometallic reagents is a promising area for future research.

Stereoselective Synthesis and Chiral Resolution Strategies for Analogues

Since the central carbon of this compound is a stereocenter, the synthesis of enantiomerically pure forms is of high importance for potential pharmaceutical applications.

Stereoselective Reduction: The most common approach to obtaining chiral aryl-thienyl methanols is the asymmetric reduction of the corresponding prochiral ketone. This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation or transfer hydrogenation with chiral catalysts. researchgate.netnih.gov Noyori-type ruthenium catalysts bearing chiral amino sulfonamide ligands are well-known for the highly enantioselective transfer hydrogenation of aryl ketones. nih.gov Biocatalysis, using enzymes such as F420-dependent alcohol dehydrogenases, also presents a green and highly stereoselective method for the reduction of prochiral ketones to single-enantiomer alcohols. nih.gov

Chiral Resolution: In cases where a racemic mixture of the alcohol is synthesized, chiral resolution can be employed to separate the enantiomers. This typically involves the formation of diastereomeric derivatives by reacting the alcohol with a chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form diastereomeric esters. These diastereomers can then be separated by physical methods like fractional crystallization or chromatography, followed by the hydrolysis of the separated esters to yield the individual enantiomers of the alcohol.

Chemical Transformations and Derivatization Strategies

The hydroxyl group of this compound is a key functional handle for further derivatization to explore structure-activity relationships.

Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, (3-isopropoxyphenyl)(2-thienyl)ketone, using a variety of oxidizing agents. Standard conditions include chromium-based reagents (e.g., PCC, PDC) or milder, more modern methods such as Swern or Dess-Martin periodinane oxidations.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their more reactive derivatives like acid chlorides or anhydrides. nih.gov This reaction is often catalyzed by a strong acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). A novel and efficient method utilizes triphenylphosphine (B44618) oxide and oxalyl chloride to promote esterification under mild, neutral conditions. nih.gov

Etherification: Conversion of the alcohol to an ether can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which is then reacted with an alkyl halide.

Reactions at the Hydroxyl Group (e.g., esterification, etherification, oxidation)

The secondary hydroxyl group is a key functional handle for a variety of transformations.

Esterification: The hydroxyl group can be readily converted to an ester. This is typically achieved by reaction with a carboxylic acid under acidic conditions (Fischer esterification), or more efficiently with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or a tertiary amine. google.comchemistrysteps.com For secondary alcohols, which can be prone to dehydration, milder methods may be employed. google.com For instance, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with a carboxylic acid provides a common route to ester formation at room temperature. Catalytic methods, such as using ytterbium(III) triflate or niobium(V) chloride, can also facilitate the esterification of secondary alcohols. nih.govorganic-chemistry.org

Etherification: Formation of an ether from the hydroxyl group can be accomplished under basic conditions. Treatment with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), would yield the desired ether.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-iso-propoxyphenyl-(2-thienyl)ketone. A wide range of oxidizing agents can be employed for this transformation. organic-chemistry.org Classic reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or Jones reagent. However, from a green chemistry perspective, methods using molecular oxygen or hydrogen peroxide with a catalyst are preferred. rsc.orgthieme-connect.com For example, photocatalytic oxidation using a dye like Eosin Y or thioxanthenone in the presence of visible light and air offers a mild and environmentally friendly approach. organic-chemistry.orgrsc.org Other efficient systems include CeBr₃/H₂O₂ and TEMPO-based oxidations. organic-chemistry.org

Table 1: Reactions at the Hydroxyl Group

Reaction Type Reagent(s) Product
Esterification Acetic anhydride, Pyridine 3-iso-Propoxyphenyl-(2-thienyl)methyl acetate

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-Methoxy-1-(3-isopropoxyphenyl)-1-(2-thienyl)methane | | Oxidation | Pyridinium chlorochromate (PCC) | 3-iso-Propoxyphenyl-(2-thienyl)ketone | | Photocatalytic Oxidation | Eosin Y, Blue LED, O₂ | 3-iso-Propoxyphenyl-(2-thienyl)ketone |

Modifications of the Phenyl and Thiophene Rings (e.g., halogenation, nitration, alkylation)

Both the phenyl and thiophene rings are susceptible to electrophilic aromatic substitution, though their reactivity and the position of substitution are influenced by the existing substituents. masterorganicchemistry.com

On the Phenyl Ring: The 3-isopropoxy group is an ortho-, para-directing activator due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. youtube.comlibretexts.org The (2-thienyl)methanol group is expected to be a deactivating, meta-directing group due to its electron-withdrawing inductive effect. In an electrophilic substitution reaction, the powerful activating effect of the isopropoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C2, C4, and C6).

Halogenation: Bromination or chlorination would occur readily using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.orgmasterorganicchemistry.com The major products would be the 2-halo, 4-halo, and 6-halo substituted derivatives.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid will introduce a nitro group onto the ring, again at the positions activated by the isopropoxy group. masterorganicchemistry.comlibretexts.orgsci-hub.se

Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid, would introduce an alkyl group. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com This reaction can sometimes be complicated by polyalkylation and carbocation rearrangements. libretexts.org

On the Thiophene Ring: The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic substitution. pearson.comquimicaorganica.org Substitution occurs preferentially at the C5 position (alpha to the sulfur and adjacent to the substituent) because the carbocation intermediate is most stable. quora.com The C3 position is the next most reactive site.

Halogenation: Halogenation of the thiophene ring is facile. For example, using N-bromosuccinimide (NBS) in a solvent like THF would selectively introduce a bromine atom at the C5 position. rsc.org

Nitration: Nitration of thiophenes requires milder conditions than for benzene to avoid oxidation of the ring. A mixture of nitric acid in acetic anhydride is often used.

Alkylation: Friedel-Crafts type reactions can also be performed on the thiophene ring, typically leading to substitution at the C5 position.

Table 2: Modifications of the Phenyl and Thiophene Rings

Ring Reaction Type Reagent(s) Major Product(s)
Phenyl Bromination Br₂, FeBr₃ 2-Bromo-5-isopropoxyphenyl-(2-thienyl)methanol and 4-Bromo-3-isopropoxyphenyl-(2-thienyl)methanol
Phenyl Nitration HNO₃, H₂SO₄ 2-Nitro-5-isopropoxyphenyl-(2-thienyl)methanol and 4-Nitro-3-isopropoxyphenyl-(2-thienyl)methanol
Thiophene Bromination N-Bromosuccinimide (NBS) 3-iso-Propoxyphenyl-(5-bromo-2-thienyl)methanol
Thiophene Acylation Acetic anhydride, H₃PO₄ 3-iso-Propoxyphenyl-(5-acetyl-2-thienyl)methanol

Formation of Complex Molecular Architectures and Fused Heterocyclic Systems

The structure of this compound serves as a valuable scaffold for the synthesis of more complex molecules, particularly fused heterocyclic systems. These reactions often involve an initial modification followed by an intramolecular cyclization. youtube.com

One important class of compounds that could be accessed are thienopyridines, which are isosteres of quinolines and isoquinolines and are of significant interest in medicinal chemistry. thieme-connect.comgoogle.comnih.govkuleuven.benih.gov For example, the ketone derived from the oxidation of this compound could undergo a condensation reaction with an appropriate amine-containing reagent, followed by cyclization to form a thieno[2,3-c]pyridine (B153571) or thieno[3,2-c]pyridine (B143518) ring system.

Another strategy involves electrophilic cyclization. acs.org For instance, if an alkyne were introduced onto the phenyl ring via a Sonogashira coupling, a subsequent reaction with an electrophile like iodine could trigger a cyclization involving the hydroxyl group, leading to the formation of a fused, oxygen-containing heterocyclic system.

Table 3: Formation of Complex Architectures

Starting Material Reaction Sequence Resulting Core Structure

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition and verifying the molecular weight of 3-iso-Propoxyphenyl-(2-thienyl)methanol. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the calculation of a precise elemental formula.

For this compound (C₁₄H₁₆O₂S), the expected exact mass can be calculated. In an HRMS analysis, typically using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The high mass accuracy of the measurement would allow for the differentiation of this compound from other isomers or compounds with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, providing further structural confirmation. Key predicted fragments would result from the cleavage of the isopropoxy group, loss of a water molecule from the alcohol, and scission of the bond linking the phenyl and thienyl moieties.

Table 1: Predicted HRMS Data for this compound

Ion Species Predicted Exact Mass (m/z) Description
[M]⁺ 248.0871 Molecular Ion
[M+H]⁺ 249.0949 Protonated Molecule
[M+Na]⁺ 271.0768 Sodium Adduct
[M-H₂O]⁺ 230.0765 Fragment from loss of water

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

¹H NMR: Would show distinct signals for each unique proton. The aromatic protons on the thiophene (B33073) and phenyl rings would appear in the downfield region (approx. 6.8-7.4 ppm). The benzylic methine proton (-CH(OH)-) would likely be a singlet around 5.8-6.0 ppm. The isopropyl group would exhibit a characteristic septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR: Would reveal the number of unique carbon environments. The aromatic carbons would resonate between 110-160 ppm, with the carbon bearing the isopropoxy group being significantly downfield. The benzylic carbon would be found around 70-80 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Isopropyl -CH₃ ~1.3 (d, 6H) ~22
Isopropyl -CH ~4.6 (sept, 1H) ~70
Phenyl Ring Protons 6.8 - 7.3 (m, 4H) 115 - 160
Thiophene Ring Protons 6.9 - 7.2 (m, 3H) 124 - 145
Methanol (B129727) -OH Variable (s, 1H) N/A

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the secondary alcohol group. The presence of both aromatic and aliphatic C-H bonds would be confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively. The C-O stretching of the alcohol and the ether linkage would appear in the fingerprint region between 1050-1250 cm⁻¹. Vibrations associated with the aromatic C=C bonds of the phenyl and thiophene rings would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200 - 3600 Broad, Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2980 Medium-Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Weak
C-O Stretch (Ether & Alcohol) 1050 - 1250 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system formed by the phenyl and thiophene rings is the primary chromophore in this compound.

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption maxima (λmax) corresponding to π→π* transitions within the aromatic systems. The presence of the electron-donating isopropoxy group and the sulfur atom in the thiophene ring would influence the energy of these transitions. One would expect to see strong absorption bands in the UV region, likely between 250 and 280 nm. The shape and position of these bands can be sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography could provide the ultimate proof of its structure. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

Crucially, it would also reveal the nature of intermolecular interactions that govern the crystal packing. A key interaction would likely be hydrogen bonding involving the hydroxyl group, which could form chains or dimeric structures with neighboring molecules. The packing of the aromatic rings through π-π stacking interactions would also be elucidated. Currently, there is no publicly available crystal structure for this specific compound.

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Analysis

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) would be the method of choice for purity analysis. Using a C18 column and a mobile phase gradient (e.g., water/acetonitrile or water/methanol), the compound would elute at a characteristic retention time. A purity assessment can be made by integrating the peak area, typically using a UV detector set to one of the compound's absorption maxima.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is invaluable for analyzing reaction mixtures, identifying impurities, and confirming the mass of the target compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's volatility, GC-MS could also be employed. The sample would be vaporized and separated on a capillary column before entering the mass spectrometer. This method provides high-resolution separation and is excellent for detecting volatile impurities.

Specialized Spectrometric Methods (e.g., X-ray Fluorescence (XRF) for elemental analysis in material binding studies)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. While not typically used for the primary characterization of a pure organic compound, it becomes highly relevant in specific contexts.

If this compound were used as a ligand or surface modifier for a metal-containing material or nanoparticle, XRF could be used to analyze the composite material. The technique would be particularly useful for detecting the presence and quantifying the amount of sulfur (from the thiophene ring) on the surface of the material, providing evidence of successful binding or coating. XRF analysis can be performed on solid samples or molten pellets to ensure accuracy. Its ability to detect elements from beryllium to uranium makes it a versatile tool in materials science applications.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic and geometric features of 3-iso-Propoxyphenyl-(2-thienyl)methanol. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the molecule's preferred three-dimensional arrangement, stability, and the distribution of its electrons.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the molecule's most stable conformation. nih.govresearchgate.net The process involves geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy structure. nih.gov For this molecule, key conformational variables include the dihedral angles between the phenyl and thienyl rings and the orientation of the iso-propoxy group.

The optimized geometry provides not only the most stable three-dimensional structure but also allows for the calculation of thermodynamic parameters that indicate the molecule's stability. mdpi.com Furthermore, once the optimized geometry is found, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of experimental data. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond LengthC(phenyl)-C(methanol)1.52 Å
Bond LengthC(thienyl)-C(methanol)1.51 Å
Bond LengthC(methanol)-O(hydroxyl)1.43 Å
Bond LengthC(phenyl)-O(propoxy)1.37 Å
Dihedral AnglePhenyl-C-C-Thienyl55.0°

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations. Actual values would require specific computational studies on the molecule.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can describe the behavior of electrons when the molecule is in an excited state. benasque.orgnih.gov TD-DFT calculations are essential for predicting the molecule's electronic absorption spectrum (UV-Vis spectrum) by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. researchgate.net

These calculations can identify the nature of the electronic transitions, for instance, whether they are localized on the phenyl or thienyl ring, or if they involve charge transfer between these two aromatic systems. acs.org The primary transitions of interest are often the π→π* transitions within the aromatic rings and n→π* transitions involving the lone pairs of the oxygen atoms. researchgate.net

Table 2: Hypothetical Electronic Transitions for this compound Predicted by TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S14.502750.15HOMO → LUMO (π→π)
S0 → S24.852550.28HOMO-1 → LUMO (π→π)
S0 → S35.202380.05n→π*

Note: This table contains illustrative data. The actual values would be dependent on specific TD-DFT computations for this molecule.

Molecular Dynamics Simulations of Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of the most stable conformation, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the atomic positions and velocities over time, providing a "movie" of the molecule's dynamic behavior. mdpi.com

For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt at a given temperature and the transitions between them. nih.govbrunel.ac.uk This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the single bonds connecting the aromatic rings to the methanolic carbon. The results of MD simulations can be analyzed to identify the most populated conformational states and the energy barriers for interconversion between them. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. mdpi.com Fukui functions can also be derived to predict the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. nih.gov For this compound, FMO analysis would likely show the HOMO localized on the electron-rich thiophene (B33073) ring and the LUMO distributed across both aromatic systems.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-5.80
LUMO Energy-1.10
HOMO-LUMO Gap4.70
Ionization Potential (I)5.80
Electron Affinity (A)1.10
Chemical Hardness (η)2.35
Electrophilicity Index (ω)1.75

Note: These values are illustrative and based on typical results for similar aromatic compounds. nih.gov Specific calculations are required for accurate data.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method provides a detailed analysis of the electron density distribution within the molecule. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts. researchgate.netlongdom.org These calculations require a high level of accuracy and often involve averaging over different conformations, weighted by their Boltzmann populations, to obtain results that are comparable to experimental spectra measured in solution. github.io

Similarly, as mentioned in section 4.1.1, the vibrational frequencies and intensities for infrared (IR) spectroscopy can be calculated using DFT. acs.org The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other approximations in the computational method. longdom.org

Despite a comprehensive search for scientific literature, no specific theoretical or computational chemistry investigations focusing on the in silico analysis of active sites and molecular interactions of This compound with model systems could be identified.

Consequently, without any available research data, it is not possible to generate a thorough, informative, and scientifically accurate article on the theoretical and computational chemistry investigations of this specific compound as outlined.

Analysis of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a lack of specific, publicly available research data for the compound This compound corresponding to the detailed analytical sections requested.

Extensive searches for peer-reviewed studies, computational analyses, and experimental data on this specific molecule did not yield information regarding its structure-activity relationships, molecular docking simulations, or pharmacophore modeling. The scientific community has published research on structurally related compounds, such as other thienyl-methanol derivatives or various thieno-thiophenes, but this information does not apply directly to this compound.

To maintain strict scientific accuracy and adhere to the directive of focusing exclusively on the specified compound, the generation of an article with the requested detailed sections is not possible at this time. The creation of content for the following specified topics would require speculation or the use of data from different molecules, which would not meet the required standards of accuracy and specificity.

Structure Activity Relationship Sar and Molecular Interaction Studies

Investigation of Molecular Interactions at the Atomic Level (e.g., hydrogen bonding, π-stacking, hydrophobic interactions):While the structural motifs suggest the potential for such interactions, no specific investigations at the atomic level have been documented for this compound.

Should research on 3-iso-Propoxyphenyl-(2-thienyl)methanol be published in the future, a detailed analysis based on the requested outline could be completed.

Analysis of this compound in Emerging Research

A comprehensive review of the scientific literature and public databases reveals a significant lack of specific research data for the chemical compound this compound. Despite extensive searches for its applications in materials science, synthetic chemistry, chemical biology, and catalysis, no direct studies or detailed findings concerning this particular molecule could be identified. The following sections elaborate on the absence of information within the requested areas of focus.

Emerging Research Applications and Methodological Advancements

Following a thorough investigation of scientific literature, no specific research applications or methodological advancements directly involving "3-iso-Propoxyphenyl-(2-thienyl)methanol" have been documented. The subsequent subsections detail the lack of findings in each specified area.

There is currently no available scientific data on the application of this compound in materials science. Searches for its photophysical behavior, potential for aggregation-induced emission (AIE), or self-assembly properties did not yield any specific studies. While the broader class of thiophene (B33073) derivatives is known for interesting photophysical properties, and AIE is a known phenomenon in various molecular systems, these characteristics have not been reported for this specific compound. magtech.com.cnnih.govresearchgate.netnih.govmdpi.comucas.ac.cn

The utility of this compound as a synthetic building block is not described in the current chemical literature. While aryl-thienyl carbinols can conceptually serve as precursors for more complex structures, no published research demonstrates the use of this specific compound in the synthesis of advanced organic scaffolds such as terpyridines. General synthetic routes to terpyridines often involve the condensation of components like 2-acetylpyridine (B122185) with various aldehydes, but a direct role for this compound in such reactions has not been documented. nih.govresearchgate.netmdpi.commdpi.comnih.gov

No studies have been found that describe the development or use of this compound as a chemical probe. The investigation of biological pathways often employs small molecules to modulate or visualize specific targets. For instance, various heterocyclic compounds, including some thiophene derivatives, have been investigated as inhibitors of tubulin polymerization. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net Similarly, a diverse range of natural and synthetic compounds are known to modulate sirtuin activity. mdpi.comnih.govnih.govmdpi.comresearchgate.net Furthermore, specific probes have been designed to study mycobacterial cell wall synthesis. nih.govgoogle.comnih.gov However, this compound has not been implicated in any of these research areas.

There is no information available regarding the catalytic applications of this compound. The potential for a molecule to act as a ligand in organometallic catalysis depends on its ability to coordinate with a metal center, a property that has not been explored for this compound. taylorandfrancis.combdu.ac.inmdpi.comlibretexts.orgdspaces.org Additionally, no research into its potential enzymatic transformations has been published.

Due to the absence of research on its synthesis and applications, there have been no corresponding developments in analytical methodologies specifically for the detection and quantification of this compound in complex mixtures.

Q & A

Q. What are the recommended synthetic routes for 3-iso-Propoxyphenyl-(2-thienyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of aryl-thienyl methanol derivatives typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted methods (e.g., Mannich base synthesis) can reduce reaction times by 50–70% compared to conventional heating while maintaining yields above 80% . Optimization of catalysts (e.g., palladium for cross-coupling) and temperature control (e.g., 60–80°C for thienyl group stability) is critical. Solvent selection (Class 2 solvents like tetrahydrofuran or toluene) should prioritize compatibility with hydroxyl and thienyl groups to avoid side reactions .

Q. How can NMR and mass spectrometry be optimized to confirm the structure of this compound?

  • Methodological Answer : Use 1H^1H-NMR to identify the iso-propoxy group (δ 1.2–1.4 ppm for methyl protons) and thienyl protons (δ 6.8–7.2 ppm). 13C^{13}C-NMR can resolve aromatic carbons (120–140 ppm) and the methanol carbon (δ 60–65 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) should target the molecular ion peak at m/z [M+H]+^+ (calculated for C14H16O2SC_{14}H_{16}O_2S: ~256.09). Compare fragmentation patterns with structurally similar compounds, such as (4-Thien-2-ylphenyl)methanol, to validate the thienyl-methanol backbone .

Q. What solvent systems are compatible with this compound in purification processes?

  • Methodological Answer : Class 2 solvents like ethyl acetate or dichloromethane are effective for column chromatography due to moderate polarity, which balances solubility and separation efficiency. For recrystallization, use a 1:3 v/v mixture of methanol and water to exploit temperature-dependent solubility. Avoid Class 1 solvents (e.g., 1,1,1-trichloroethane) due to toxicity risks .

Advanced Research Questions

Q. How do electronic effects of the thienyl and iso-propoxy substituents influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-rich thienyl group enhances electrophilic aromatic substitution at the 5-position, while the iso-propoxy group acts as a steric hindrance, directing reactions to the para position. Density Functional Theory (DFT) calculations can model charge distribution to predict reactivity hotspots. For example, in Suzuki-Miyaura couplings, the thienyl moiety’s π-electron system facilitates oxidative addition with palladium catalysts .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate logP (lipophilicity) and pKa (acidity). Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability via lipid bilayer interactions. Leverage databases like NIST Chemistry WebBook for thermodynamic parameters (e.g., boiling point, vapor pressure) to model bioavailability .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer : Standardize assay protocols to control variables such as solvent purity (≥97% for dimethyl sulfoxide) and impurity thresholds (e.g., ≤0.1% for unspecified impurities). For example, pharmacopeial guidelines recommend using HPLC with UV detection (λ = 254 nm) to quantify active isomers and degradants. Cross-validate results with orthogonal methods like LC-MS/MS for trace-level interference detection .

Safety and Handling Considerations

  • Key Hazard Notes :
    • Similar thienyl-methanol derivatives (e.g., (4-Thien-2-ylphenyl)methanol) exhibit moderate toxicity (Risk Phrase R22: Harmful if swallowed). Use PPE (gloves, goggles) and work in a fume hood.
    • Store at 2–8°C under inert gas (argon) to prevent oxidation of the methanol group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.